molecular formula C12H18BrN3O2 B12273465 tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B12273465
M. Wt: 316.19 g/mol
InChI Key: JQGCQQDLLCDFCU-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a complex organic compound with the molecular formula C13H18BrN3O4.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of specific reagents such as bromine, tert-butyl alcohol, and various catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-8-6-15(11(17)18-12(2,3)4)7-9-5-14-10(13)16(8)9/h5,8H,6-7H2,1-4H3

InChI Key

JQGCQQDLLCDFCU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=CN=C(N12)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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